molecular formula C10H16Br2N2O2 B15402208 N,N'-Bis(2-bromopropionyl)piperazine CAS No. 13928-89-7

N,N'-Bis(2-bromopropionyl)piperazine

Cat. No.: B15402208
CAS No.: 13928-89-7
M. Wt: 356.05 g/mol
InChI Key: SDJLNQSYJAVIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(2-bromopropionyl)piperazine is a versatile bifunctional alkylating reagent and a key synthon in medicinal chemistry for constructing complex piperazine-containing scaffolds. The piperazine moiety is among the most frequently used heterocycles in biologically active compounds and FDA-approved drugs . This compound features two reactive 2-bromopropionyl groups, enabling it to serve as a crucial building block in the synthesis of diverse pharmaceutical agents through various coupling reactions, including aromatic nucleophilic substitutions and cross-coupling reactions . Its primary research value lies in its application for developing kinase inhibitors, receptor modulators, and other therapeutic agents, particularly within anticancer and central nervous system (CNS) drug discovery pipelines . Piperazine derivatives are established as privileged structures in drug design, extensively utilized in approved medications such as palbociclib (CDK4/6 inhibitor), vortioxetine (serotoninergic modulator), and entrectinib (ALK/ROS1/Trk inhibitor) . As a bis-electrophile, this compound readily undergoes sequential nucleophilic substitution reactions with amines and other nucleophiles, facilitating the creation of complex molecular architectures. Researchers utilize this compound to prepare N-aryl, N-alkyl, and N-acyl piperazine derivatives, which are core structural elements in many modern therapeutics . FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

13928-89-7

Molecular Formula

C10H16Br2N2O2

Molecular Weight

356.05 g/mol

IUPAC Name

2-bromo-1-[4-(2-bromopropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C10H16Br2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3

InChI Key

SDJLNQSYJAVIJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C(C)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Anti-Tumor Piperazine Derivatives

Compound Substituents/Modifications Biological Activity Key Findings
N,N'-Bis(2-bromopropionyl)piperazine 2-bromopropionyl groups Chromosomal damage, anti-tumor potential Induces polyploidy and translocations; used as a lead for anti-tumor agents .
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Bromine replaced with dithiocarboxylate Anti-tumor (HL-60 inhibition: 44–90% at 10 μM) Reduced toxicity compared to parent compound; selective activity against HL-60 .
N,N'-Bis[2-(6-ellipticinyl)ethyl]piperazine Ellipticinyl-ethyl groups Cytotoxicity Derived from bromoethyl intermediates; targets DNA intercalation .

Structural Insight : Replacing bromine with dithiocarboxylate (S–C=S–NH₂) enhances anti-tumor selectivity, likely due to improved binding to cellular targets .

Antimicrobial and Antiviral Piperazines

Compound Substituents/Modifications Biological Activity Key Findings
Ethyl piperazine analog 5f N–H retained Antiviral (Rift Valley Fever Virus) Moderate activity; substitution with −CH₂ or oxygen abolishes activity .
Butyl piperazine analog 9a N–H retained Antiviral (similar to parent compound 1) Optimal balance of potency and low cytotoxicity; biphenyl moiety critical .
N,N′-Bis(1,3,4-thiadiazole)piperazine Thiadiazole and triazole moieties Anti-E. coli (enoyl ACP reductase inhibition) Designed for antimicrobial activity; docking studies align with experimental results .

Mechanistic Note: The N–H group in antiviral piperazines is essential for hydrogen bonding, while bulky substituents (e.g., biphenyl) enhance target engagement .

Kinase-Inhibiting Piperazines

Compound Substituents/Modifications Biological Activity Key Findings
Compound 5d 5-Arylidene-thiazolinone groups Kinase inhibition (DYRK1A IC₅₀ = 0.041 μM) Nanomolar potency via microwave-assisted synthesis; retains stereochemistry .
N,N′-Bis(imidazol-2-yl)piperazines Imidazolone moieties Kinase inhibition (CLK1, CLK3) Microwave synthesis improves yield; sulfur/nitrogen displacement key .

Synthesis Advantage : Microwave irradiation reduces reaction times (e.g., 6 minutes vs. 20 hours conventionally) while maintaining configuration .

Platelet Aggregation Inhibitors

Compound Substituents/Modifications Biological Activity Key Findings
N,N′-Bis(1-decylnipecotoyl)piperazine Nipecotoyl and decyl chains Antiplatelet (PAF-induced aggregation) Hydrophobic interactions dominate; substitutions on piperazine reduce activity .

Structural Requirement : Linear hydrophobic chains (e.g., decyl) align with anionic platelet sites, while piperazine ring substitutions disrupt binding .

Key Research Findings and Trends

Substituent Sensitivity :

  • Antiviral Activity : N–H groups and aromatic substituents (e.g., biphenyl) are critical for maintaining potency .
  • Anti-Tumor Activity : Bromine-to-dithiocarboxylate substitution reduces toxicity while enhancing specificity .

Synthesis Innovations: Microwave-assisted methods improve efficiency and stereochemical retention in kinase inhibitors .

Toxicity Profile :

  • The parent bromopropionyl compound causes persistent chromosomal damage, necessitating structural optimization for safer derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N,N'-Bis(2-bromopropionyl)piperazine?

  • Methodological Answer : The synthesis typically involves coupling reactions between piperazine and brominated acylating agents. For example, using 2-bromopropionyl chloride with piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Solvents such as dichloromethane or tetrahydrofuran (THF) are employed, and the reaction is monitored via thin-layer chromatography (TLC). Post-synthesis, purification is achieved through recrystallization or column chromatography using silica gel .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and molecular symmetry.
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and C-Br stretching vibrations.
  • Elemental Analysis : Verification of C, H, N, and Br percentages.
  • X-ray Crystallography (if crystalline): For definitive structural elucidation, as demonstrated in similar piperazine derivatives .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Methodological Answer : Recrystallization using solvents like ethanol or acetonitrile is effective for initial purification. For complex mixtures, flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. High-performance liquid chromatography (HPLC) may be employed for analytical validation .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

  • Methodological Answer : Semi-empirical methods (e.g., AM1) or density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to analyze energy-minimized conformers. Software like Spartan or Gaussian evaluates steric and electronic effects of bromine substituents on the piperazine ring. Molecular dynamics simulations further assess stability under physiological conditions .

Q. What experimental strategies evaluate the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., DNA or enzymes). For example, docking studies on similar compounds revealed binding affinities of -7.5 kcal/mol to DNA, suggesting intercalation or groove-binding mechanisms .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., association/dissociation rates) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does the substitution pattern of bromine atoms influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Bromine’s electronegativity and leaving-group ability facilitate nucleophilic substitution (SN_N2) reactions. Reactivity is assessed by treating the compound with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature). Kinetic studies via 1^1H NMR or HPLC track reaction progress, while Hammett plots correlate substituent effects with reaction rates. Comparative studies with non-brominated analogs highlight bromine’s role in enhancing electrophilicity .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodological Answer :

  • Antibacterial Activity : Agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like kinases or proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.